5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
The compound "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. This structure is of interest due to its potential biological activity and its use as an intermediate in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been achieved through Fischer indole cyclization in polyphosphoric acid, allowing for the introduction of alkyl or aryl substituents at the 2 and 3 positions from available starting materials . Additionally, an efficient synthesis route for a derivative of this compound, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves a series of reactions including nucleophilic substitution, methoxylation, oxidation, and bromination, leading to an overall yield of 67% .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been characterized by NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction, revealing two symmetry-independent molecules in the unit cell with significant intermolecular interactions .
Chemical Reactions Analysis
The reactivity of the bromo-pyrrolopyridine core allows for further functionalization. For example, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives has been achieved via electrophilic substitution reactions, demonstrating the versatility of the bromo substituent in facilitating further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 5-bromo-pyrrolopyridine core are influenced by their molecular structure. The presence of the bromine atom and carboxylic acid group can affect the compound's solubility, boiling and melting points, and stability. The crystal packing of such compounds is often stabilized by hydrogen bonding and π-π stacking interactions, as observed in the crystal structure analysis . These interactions can also influence the compound's reactivity and its potential as a building block for more complex molecules.
Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a role in the synthesis of various heterocyclic compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrated antibacterial activity in vitro (Toja et al., 1986). Additionally, a novel synthesis method for hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been developed, which is significant for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).
Antibacterial Screening
In the field of antibacterial research, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their potential as antibacterial agents. A synthesis and antibacterial screening study of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed some of these compounds to be effective antibacterial agents (Maqbool et al., 2014).
Synthesis of Analytical Reagents
5-Bromo derivatives of pyridine, including 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been synthesized for use as analytical reagents. For example, the synthesis of substituted 3-nitroso-2,4-pyridinediols, including 5-bromo derivatives, showed potential for forming colored complexes with Group VIII metal ions, suggesting their use in metal ion analysis (Leard et al., 1983).
Development of Antitumor Agents
In oncological research, compounds derived from 5-bromo-1H-pyrrolo[2,3-b]pyridine have been investigated for their antitumor properties. A study on the synthesis and antitumor activity of a series of pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors demonstrated potent in vitro and in vivo antitumor activity, suggesting their potential use in cancer treatment (Wang et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets to induce changes at the molecular level .
Biochemical Pathways
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , which suggests that they may affect pathways involving kinases.
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it impacts the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound fits into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a cascade of downstream effects, including the suppression of gene expression related to cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can exert its inhibitory effects on FGFRs . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to bind to specific proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on FGFR activity.
properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKTBOCUFDKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646859 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-11-3 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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